4-Nitro-6-(trifluoromethyl)pyridin-3-ol
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Overview
Description
4-Nitro-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3F3N2O3 It is a derivative of pyridine, featuring a nitro group at the 4-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-6-(trifluoromethyl)pyridin-3-ol typically involves the nitration of 6-(trifluoromethyl)pyridin-3-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to avoid over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Nitro-6-(trifluoromethyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-6-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- 5-Nitro-3-(trifluoromethyl)pyridin-2-ol
- 6-(trifluoromethyl)pyridin-3-ol
- 3-(trifluoromethyl)pyridin-2-ol
Comparison: 4-Nitro-6-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the pyridine ring. This arrangement can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the nitro group at the 4-position may enhance its electron-withdrawing effects, while the trifluoromethyl group at the 6-position can increase its hydrophobicity and stability.
Properties
Molecular Formula |
C6H3F3N2O3 |
---|---|
Molecular Weight |
208.09 g/mol |
IUPAC Name |
4-nitro-6-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)5-1-3(11(13)14)4(12)2-10-5/h1-2,12H |
InChI Key |
QFJXTWRTRFSCIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
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